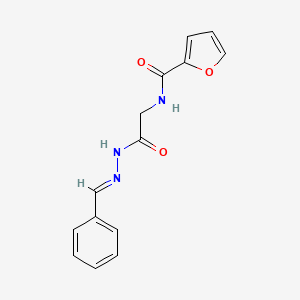![molecular formula C17H12N2O2 B3020956 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline CAS No. 38101-92-7](/img/structure/B3020956.png)
2-[(E)-2-(3-nitrophenyl)vinyl]quinoline
Vue d'ensemble
Description
2-[(E)-2-(3-nitrophenyl)vinyl]quinoline is an organic compound with the molecular formula C17H12N2O2 and a molecular weight of 276.29 g/mol This compound is characterized by the presence of a quinoline ring system substituted with a vinyl group and a nitrophenyl group
Mécanisme D'action
Mode of Action
The compound belongs to the class of organic compounds known as quinolines and derivatives . These compounds contain a quinoline moiety, which consists of a benzene ring fused to a pyrimidine ring to form benzo[b]azabenzene . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
As a quinoline derivative, it may potentially interact with pathways involving quinoline metabolites . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline These factors can include pH, temperature, presence of other compounds, and specific conditions within the body
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline typically involves the reaction of 3-nitrobenzaldehyde with 2-methylquinoline under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product via the formation of a carbon-carbon double bond (vinyl group) between the quinoline and nitrophenyl moieties .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound is generally produced in laboratory settings for research purposes. The scalability of the synthetic route mentioned above can be adapted for larger-scale production if needed.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(E)-2-(3-nitrophenyl)vinyl]quinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The vinyl group can participate in hydrogenation reactions to form saturated derivatives.
Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Reduction of the nitro group forms 2-[(E)-2-(3-aminophenyl)vinyl]quinoline.
Reduction: Hydrogenation of the vinyl group forms 2-(3-nitrophenylethyl)quinoline.
Substitution: Nitration of the quinoline ring forms nitro-substituted derivatives.
Applications De Recherche Scientifique
2-[(E)-2-(3-nitrophenyl)vinyl]quinoline has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(E)-2-(4-nitrophenyl)vinyl]quinoline
- 2-[(E)-2-(2-nitrophenyl)vinyl]quinoline
- 2-[(E)-2-(3-nitrophenyl)vinyl]pyridine
Uniqueness
2-[(E)-2-(3-nitrophenyl)vinyl]quinoline is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its electronic properties and reactivity. This compound’s structure allows for specific interactions in chemical and biological systems, making it a valuable tool in research .
Propriétés
IUPAC Name |
2-[(E)-2-(3-nitrophenyl)ethenyl]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c20-19(21)16-6-3-4-13(12-16)8-10-15-11-9-14-5-1-2-7-17(14)18-15/h1-12H/b10-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URIXDBULDXTIHZ-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7251-91-4 | |
| Record name | NSC13861 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13861 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



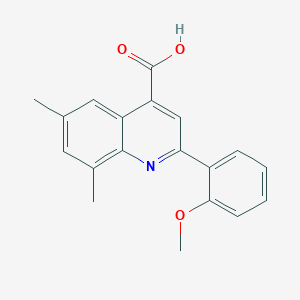
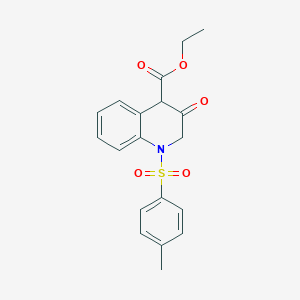
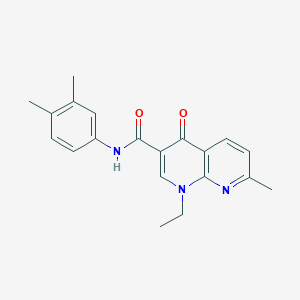
![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B3020878.png)
![1-[4-(difluoromethoxy)phenyl]-3,3-diethylthiourea](/img/structure/B3020879.png)
![1-Ethyl-2-(1H-imidazol-2-yl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine](/img/structure/B3020882.png)
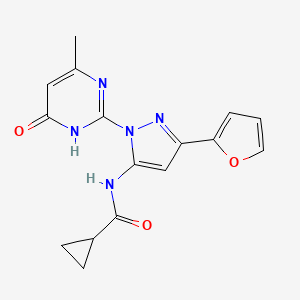
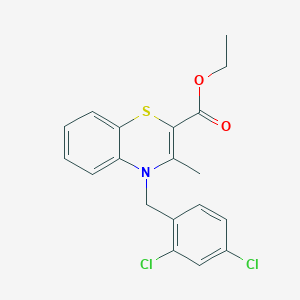
![7-Acetyl-3-oxa-7-azabicyclo[3.3.1]nonane-2,4-dione](/img/structure/B3020888.png)

![N-[2-(2-Fluorophenyl)-2-methoxypropyl]propane-1-sulfonamide](/img/structure/B3020891.png)

